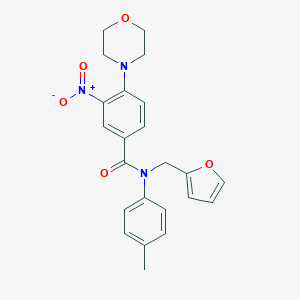
MFCD03545298
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03545298 is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a hydroxypropyl group, a methoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03545298 can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and simplicity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The one-pot catalyst-free procedure is particularly advantageous for industrial applications due to its simplicity and cost-effectiveness. The reaction conditions, such as temperature and solvent choice, can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD03545298 undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazolopyrimidine ring or other functional groups.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.
Scientific Research Applications
MFCD03545298 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MFCD03545298 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microtubule formation, which is crucial for cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Nitro-substituted [1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.
Thiazolo[3,2-b]triazole derivatives: These compounds have a similar triazole ring but differ in their additional fused rings and functional groups.
Uniqueness
MFCD03545298 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxypropyl and methoxyphenyl groups provide unique sites for chemical modification and biological interaction, setting it apart from other similar compounds.
Properties
CAS No. |
539812-14-1 |
|---|---|
Molecular Formula |
C17H21N5O3 |
Molecular Weight |
343.4g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H21N5O3/c1-10-14(16(18)24)15(11-5-7-12(25-2)8-6-11)22-17(19-10)20-13(21-22)4-3-9-23/h5-8,15,23H,3-4,9H2,1-2H3,(H2,18,24)(H,19,20,21) |
InChI Key |
VSXQZSYOBGBLLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)OC)C(=O)N |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=C(C=C3)OC)C(=O)N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B362406.png)
![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone](/img/structure/B362411.png)
![[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea](/img/structure/B362414.png)
![Benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362434.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-{3-nitrophenyl}ethanone](/img/structure/B362454.png)
![Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362460.png)


![7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362467.png)

![Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate](/img/structure/B362475.png)

